3-[(4,7-dimethoxy-1H-indole-2-carbonyl)amino]propanoic acid
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Overview
Description
3-[(4,7-dimethoxy-1H-indole-2-carbonyl)amino]propanoic acid is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications . This compound features an indole core, which is a common structural motif in many natural products and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4,7-dimethoxy-1H-indole-2-carbonyl)amino]propanoic acid typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.
Functionalization of the Indole Core: The indole core is then functionalized with methoxy groups at the 4 and 7 positions.
Attachment of the Carbonyl Group: The carbonyl group is introduced at the 2-position of the indole ring through acylation reactions.
Formation of the Amide Bond: The final step involves the formation of an amide bond between the indole derivative and propanoic acid.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, solvents, and temperature control to ensure efficient synthesis .
Chemical Reactions Analysis
Types of Reactions
3-[(4,7-dimethoxy-1H-indole-2-carbonyl)amino]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indole core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols .
Scientific Research Applications
3-[(4,7-dimethoxy-1H-indole-2-carbonyl)amino]propanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[(4,7-dimethoxy-1H-indole-2-carbonyl)amino]propanoic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid and precursor to serotonin.
Uniqueness
3-[(4,7-dimethoxy-1H-indole-2-carbonyl)amino]propanoic acid is unique due to its specific functional groups and potential biological activities. Its methoxy and carbonyl groups contribute to its distinct chemical properties and reactivity .
Properties
IUPAC Name |
3-[(4,7-dimethoxy-1H-indole-2-carbonyl)amino]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O5/c1-20-10-3-4-11(21-2)13-8(10)7-9(16-13)14(19)15-6-5-12(17)18/h3-4,7,16H,5-6H2,1-2H3,(H,15,19)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDBDXAPKWCBCOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=C(NC2=C(C=C1)OC)C(=O)NCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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